molecular formula C27H40N2O6 B11093136 (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate

(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate

Cat. No.: B11093136
M. Wt: 488.6 g/mol
InChI Key: XFJLKJQWWVLROM-BSJYAGPMSA-N
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Description

(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate is a synthetic steroidal compound It is characterized by its unique structure, which includes a nitromethyl group and a propanoyloxyimino group attached to a pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the nitromethyl and propanoyloxyimino groups. Common synthetic routes include:

    Nitration: Introduction of the nitromethyl group through nitration reactions.

    Oximation: Formation of the propanoyloxyimino group via oximation reactions.

    Acetylation: Acetylation of the hydroxyl group at the 3-position to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitromethyl group can be reduced to form amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted steroidal compounds.

Scientific Research Applications

(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its steroidal structure and functional groups.

    Biological Research: It is used in studies related to hormone regulation and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of other complex steroidal compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. The nitromethyl and propanoyloxyimino groups play a crucial role in its biological activity. The compound may bind to steroid receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of gene expression and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (16alpha,20E)-16-(hydroxymethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
  • (16alpha,20E)-16-(aminomethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
  • (16alpha,20E)-16-(methyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate

Uniqueness

The presence of the nitromethyl group in (16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H40N2O6

Molecular Weight

488.6 g/mol

IUPAC Name

[(E)-1-[(16R)-3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate

InChI

InChI=1S/C27H40N2O6/c1-6-24(31)35-28-16(2)25-18(15-29(32)33)13-23-21-8-7-19-14-20(34-17(3)30)9-11-26(19,4)22(21)10-12-27(23,25)5/h7,18,20-23,25H,6,8-15H2,1-5H3/b28-16+/t18-,20?,21?,22?,23?,25?,26?,27?/m0/s1

InChI Key

XFJLKJQWWVLROM-BSJYAGPMSA-N

Isomeric SMILES

CCC(=O)O/N=C(\C)/C1[C@@H](CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-]

Canonical SMILES

CCC(=O)ON=C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-]

Origin of Product

United States

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